chemical structure and molecular weight of [(2S)-piperidin-2-yl]methanamine 2HCl
chemical structure and molecular weight of [(2S)-piperidin-2-yl]methanamine 2HCl
Structural Characterization, Synthesis Protocols, and Pharmaceutical Utility
Executive Summary
This technical guide provides a comprehensive analysis of [(2S)-piperidin-2-yl]methanamine dihydrochloride (CAS: 181872-10-6), a critical chiral diamine scaffold in modern medicinal chemistry. Unlike its racemic counterparts, the (S)-enantiomer serves as a stereochemically defined building block for peptidomimetics, RNA-binding ligands, and kinase inhibitors. This document details its physicochemical properties, validates a scalable synthesis route starting from L-pipecolic acid, and outlines rigorous analytical protocols for enantiomeric purity.
Part 1: Chemical Constitution & Physicochemical Profile
The precise characterization of the dihydrochloride salt is essential for stoichiometric accuracy in drug formulation. The salt form significantly enhances stability and water solubility compared to the hygroscopic, oil-based free amine.
Molecular Identity Table
| Parameter | Data |
| IUPAC Name | [(2S)-piperidin-2-yl]methanamine dihydrochloride |
| Common Synonyms | (S)-2-(Aminomethyl)piperidine 2HCl; (S)-2-Piperidinemethanamine dihydrochloride |
| CAS Number | 181872-10-6 (2HCl Salt) / 22990-77-8 (Racemic Free Base) |
| Molecular Formula | C₆H₁₄N₂[1][2][3][4] · 2HCl |
| Molecular Weight | 187.11 g/mol (Salt) / 114.19 g/mol (Free Base) |
| Chirality | (S)-Configuration (derived from L-homologues) |
| Physical State | White to off-white crystalline solid |
| Solubility | Highly soluble in H₂O, MeOH; Insoluble in Et₂O, Hexanes |
| SMILES | Cl.Cl.NC[C@@H]1CCCCN1 |
Structural Analysis
The molecule consists of a saturated six-membered piperidine ring.[5] The critical stereogenic center is at the C2 position , bearing an exocyclic aminomethyl group.
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Stereochemistry: The (S)-configuration places the aminomethyl group in an equatorial position in the lowest energy chair conformation, minimizing 1,3-diaxial interactions.
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Salt Stoichiometry: The "2HCl" designation indicates protonation at both the secondary amine (piperidine ring, pKa ~11.1) and the primary exocyclic amine (pKa ~9.8). This diprotonation renders the molecule highly polar and crystalline.
Part 2: Synthesis & Manufacturing Pathways
While racemic 2-(aminomethyl)piperidine can be obtained via hydrogenation of 2-cyanopyridine, isolating the (S)-enantiomer requires asymmetric synthesis or resolution. The most robust, scalable route utilizes L-Pipecolic acid (derived from L-Lysine) to preserve chiral integrity.
Validated Synthesis Protocol (L-Pipecolic Acid Route)
Causality of Method: We utilize L-Pipecolic acid as the starting material because its stereocenter at C2 maps directly to the target molecule. Direct reduction of the acid is difficult; therefore, we proceed via a primary amide intermediate.
Step 1: Esterification & Amidation
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Reagents: L-Pipecolic acid, Thionyl chloride (SOCl₂), Methanol, Ammonia (NH₃).
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Procedure: Reflux L-Pipecolic acid in MeOH/SOCl₂ to form the methyl ester hydrochloride.
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Conversion: Treat the ester with methanolic ammonia (7N) at ambient temperature for 24 hours.
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Result: (S)-Piperidine-2-carboxamide.
Step 2: Reduction to Diamine
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Reagents: Lithium Aluminum Hydride (LiAlH₄) or Borane-THF complex (BH₃·THF), THF (anhydrous).
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Critical Control: Maintain temperature <0°C during addition to prevent racemization or ring cleavage.
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Procedure: Add amide to LiAlH₄ suspension in THF. Reflux for 12 hours. Quench via Fieser method (H₂O, 15% NaOH, H₂O).
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Purification: Filter solids, dry filtrate over Na₂SO₄, concentrate to obtain the free base oil.
Step 3: Salt Formation (2HCl)
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Reagents: HCl in Dioxane (4M) or Ethanol.
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Procedure: Dissolve the crude oil in cold ethanol. Dropwise add HCl solution until pH < 2.
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Crystallization: Add diethyl ether to induce precipitation. Filter and dry under vacuum.
Synthesis Workflow Diagram
Figure 1: Stereoselective synthesis pathway transforming L-Lysine precursors into the target dihydrochloride salt, ensuring retention of the (S)-configuration.
Part 3: Analytical Characterization & Quality Control
Trustworthiness in research relies on validating the identity and purity of the compound. The following analytical signatures confirm the structure.
Nuclear Magnetic Resonance (NMR)
Solvent: D₂O (Deuterium Oxide)
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¹H NMR (400 MHz):
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δ 3.65-3.55 (m, 1H): C2-H (Methine proton, chiral center).
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δ 3.45-3.30 (m, 3H): C6-H ₂ (Ring methylene next to N) and CH₂-NH₂ (Exocyclic methylene).
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δ 2.10-1.50 (m, 6H): C3, C4, C5 ring protons.
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Note: Amine protons (NH) are exchanged with D₂O and will not appear.
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Enantiomeric Purity (Chiral HPLC)
To ensure the absence of the (R)-enantiomer (critical for biological assays):
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Column: Chiralpak AD-H or equivalent amylose-based column.
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Mobile Phase: Hexane:Ethanol:Diethylamine (80:20:0.1).
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Detection: UV at 210 nm.
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Requirement: ee > 98%.
Part 4: Applications in Drug Discovery
The [(2S)-piperidin-2-yl]methanamine scaffold is a privileged structure in medicinal chemistry, acting as a constrained diamine.
Pharmacophore Utility
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Kinase Inhibition: The diamine motif mimics the adenosine ribose binding interaction in the ATP-binding pocket of kinases (e.g., PKA, PKC).
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GPCR Ligands: The piperidine nitrogen often forms a salt bridge with Aspartate residues in GPCR transmembrane helices (e.g., Chemokine receptors).
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RNA Binding: The dicationic nature at physiological pH allows strong electrostatic interaction with the phosphate backbone of RNA, used in developing antibiotics targeting bacterial ribosomes.
Mechanistic Interaction Diagram
Figure 2: Pharmacophore mapping showing how the dicationic and hydrophobic domains of the molecule interact with protein targets to elicit a biological response.
References
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Gupta, R. N., & Spenser, I. D. (1969).[6] Biosynthesis of the piperidine nucleus.[6][7] The mode of incorporation of lysine into pipecolic acid and into piperidine alkaloids.[6] Journal of Biological Chemistry. Retrieved from [Link]
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SINAPSE. (2008).[8] An efficient synthesis of (R)- and (S)-2-(aminomethyl)piperidine dihydrochloride. Retrieved from [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023).[5] Pharmacological Applications of Piperidine Derivatives. Encyclopedia MDPI. Retrieved from [Link]
Sources
- 1. (2S)-N,N-DIMETHYL-2-PIPERIDINEMETHANAMINE | 112419-07-5 [chemicalbook.com]
- 2. 2-(アミノメチル)ピペリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Sciencemadness Discussion Board - The cyclisation of l-lysine to pipecolic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Biosynthesis of the piperidine nucleus. The mode of incorporation of lysine into pipecolic acid and into piperidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An efficient synthesis of (R)- and (S)-2-(aminomethyl)piperidine dihydrochloride – SINAPSE [sinapse.ac.uk]
